(2R,5S)-2-tert-Butyl-5-methyl-1,3-oxathiolane
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Overview
Description
(2R,5S)-2-tert-Butyl-5-methyl-1,3-oxathiolane is a chiral compound that belongs to the class of oxathiolanes This compound is characterized by the presence of a five-membered ring containing both oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2-tert-Butyl-5-methyl-1,3-oxathiolane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and sulfur functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process and the formation of the oxathiolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-2-tert-Butyl-5-methyl-1,3-oxathiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiolane ring to a thiolane ring.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiolanes .
Scientific Research Applications
(2R,5S)-2-tert-Butyl-5-methyl-1,3-oxathiolane has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of (2R,5S)-2-tert-Butyl-5-methyl-1,3-oxathiolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the oxathiolane ring allows for unique interactions with biological molecules, contributing to its effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
- (2R,5S)-tert-Butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate
Uniqueness
(2R,5S)-2-tert-Butyl-5-methyl-1,3-oxathiolane is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which imparts distinct chemical properties compared to similar compounds.
Properties
CAS No. |
61653-31-4 |
---|---|
Molecular Formula |
C8H16OS |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
(2R,5S)-2-tert-butyl-5-methyl-1,3-oxathiolane |
InChI |
InChI=1S/C8H16OS/c1-6-5-10-7(9-6)8(2,3)4/h6-7H,5H2,1-4H3/t6-,7+/m0/s1 |
InChI Key |
CMNMZYQBAMPUTO-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CS[C@@H](O1)C(C)(C)C |
Canonical SMILES |
CC1CSC(O1)C(C)(C)C |
Origin of Product |
United States |
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